molecular formula C5H12N2O2 B13636125 2-Amino-3-ethoxypropanamide

2-Amino-3-ethoxypropanamide

Cat. No.: B13636125
M. Wt: 132.16 g/mol
InChI Key: JJMWSMUURZBUKN-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxypropanamide is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanamide, featuring an amino group and an ethoxy group attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-ethoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-3-ethoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanamide: Similar in structure but with a hydroxyl group instead of an ethoxy group.

    2-Amino-3-methoxypropanamide: Features a methoxy group instead of an ethoxy group.

Uniqueness

2-Amino-3-ethoxypropanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-3-ethoxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)

InChI Key

JJMWSMUURZBUKN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(=O)N)N

Origin of Product

United States

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